4-Hydroxy-3-methoxycinnamaldehyde

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methoxycinnamaldehyde can be synthesized through various methods. One common approach involves the extraction from natural sources. For instance, the air-dried rhizomes of C. longa are extracted with methanol at room temperature for several days. The extract is then suspended in water and partitioned with ethyl acetate .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced extraction techniques and purification processes to ensure high purity and yield. The compound is often isolated from plant materials using solvent extraction followed by chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-3-methoxycinnamaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.

Major Products

Oxidation: 4-Hydroxy-3-methoxycinnamic acid.

Reduction: 4-Hydroxy-3-methoxycinnamyl alcohol.

Substitution: Acetylated derivatives of this compound.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antioxidant and Anti-inflammatory Properties

Research indicates that 4-hydroxy-3-methoxycinnamaldehyde exhibits significant antioxidant and anti-inflammatory effects. A study demonstrated that oral administration of this compound effectively alleviated symptoms of atopic dermatitis in mouse models by modulating immune responses. It reduced ear thickness, serum IgE levels, and inflammatory cytokine expression, indicating its potential as a therapeutic agent for inflammatory skin conditions .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. A study utilized vibrational spectroscopy and molecular docking analyses to assess the interactions of this compound with cancer cell lines. The results suggested that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

2.1 Bactericidal Effects

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that it was particularly effective against coliform bacteria and Escherichia coli, exhibiting a bactericidal effect that was stronger at neutral pH compared to acidic conditions .

2.2 Application in Animal Health

In agricultural contexts, this compound has been tested for its efficacy in animal feed as an antimicrobial agent to promote growth and health in livestock. Although results were inconsistent, some studies suggested improvements in gut health and reduced pathogen load in treated animals .

Analytical Applications

3.1 Derivatization Techniques

This compound has been used as a derivatizing agent in analytical chemistry to enhance the sensitivity and specificity of various detection methods, including mass spectrometry (MALDI-TOF). This application is particularly valuable in the analysis of complex biological samples where precise quantification is required .

Data Table: Summary of Applications

Case Studies

Case Study 1: Atopic Dermatitis Treatment

In a controlled study involving mice with induced atopic dermatitis, oral administration of this compound resulted in significant reductions in ear thickness and immune cell infiltration compared to control groups. Histological analyses confirmed decreased mast cell presence and altered cytokine profiles, supporting its potential as a systemic treatment for chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of this compound against common pathogens found in livestock. Results indicated a notable reduction in bacterial counts when incorporated into animal diets, suggesting its utility as a natural additive for improving animal health without the use of antibiotics .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-3-methoxycinnamaldehyde involves several molecular targets and pathways:

T Cell Inhibition: The compound inhibits T cell differentiation into Th1 and Th2 subtypes by suppressing key transcription factors such as T-bet and GATA3.

Keratinocyte Activation: It downregulates T cell proliferation during Th1 and Th2 differentiation and keratinocyte activation.

cAMP Antagonist: It acts as a cAMP antagonist, downregulating melanocyte-specific facultative melanogenesis.

Comparaison Avec Des Composés Similaires

4-Hydroxy-3-methoxycinnamaldehyde can be compared with other phenolic compounds such as:

Vanillin: Similar in structure but lacks the hydroxyl group at the para position.

Syringic Acid: Contains additional methoxy groups on the aromatic ring.

Ferulic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the unique properties of this compound.

Activité Biologique

4-Hydroxy-3-methoxycinnamaldehyde (HMCA) is a phenolic compound derived from cinnamon and is noted for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by recent research findings, case studies, and data tables.

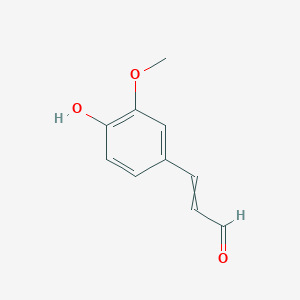

Chemical Structure and Properties

This compound has the chemical formula C10H10O3 and is classified as a member of the cinnamaldehyde family. Its structure features a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the aromatic ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that HMCA exhibits significant antimicrobial properties. A study comparing various cinnamaldehyde derivatives found that HMCA showed moderate antibacterial activity against coliform bacteria and Escherichia coli, especially at neutral pH levels. The compound's effectiveness was attributed to its ability to induce oxidative stress in bacteria, leading to reduced DNA replication and protein synthesis .

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Activity Level (pH 7) |

|---|---|---|

| This compound | E. coli | Moderate |

| Cinnamaldehyde | E. coli | High |

| 2-Methoxycinnamaldehyde | Coliforms | Moderate |

Anti-inflammatory Effects

HMCA has been shown to modulate inflammatory pathways, particularly through the inhibition of protein kinase C-θ (PKCθ), which plays a crucial role in T-cell activation. A study demonstrated that HMCA effectively ablates T-cell activation by targeting PKCθ, suggesting its potential use in treating autoimmune diseases .

Neuroprotective Properties

Recent metabolomic studies have linked HMCA to altered phenylalanine metabolism, which is significant in conditions like phenylketonuria (PKU). In animal models, HMCA was shown to enhance the conversion of phenylalanine into trans-cinnamate via L-phenylalanine ammonia lyase (PAL), potentially mitigating neurotoxic effects associated with high phenylalanine levels .

Case Study: Phenylketonuria Management

In a recent study involving rats with PKU, administration of HMCA resulted in improved behavioral outcomes and metabolic profiles. The genetic transfer of PAL alongside HMCA treatment led to significant reductions in neurotoxic ammonia levels, indicating the compound's therapeutic potential in metabolic disorders .

Toxicological Considerations

Despite its beneficial effects, some studies have reported toxicological concerns regarding HMCA. For instance, it has been identified as a toxic compound in specific yeast strains used for industrial fermentation processes . This highlights the need for careful evaluation of dosage and application methods when considering HMCA for therapeutic use.

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.